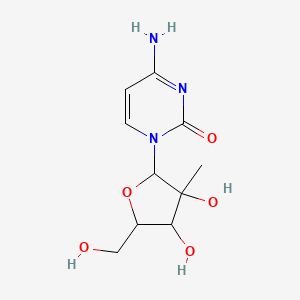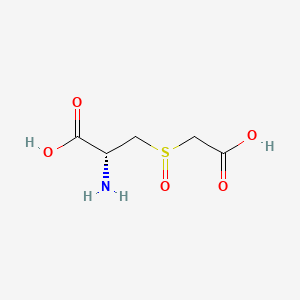![molecular formula C17H25BrO2 B1253230 (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate)](/img/structure/B1253230.png)
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, multiple methyl groups, and an acetate ester functional group. Its distinct structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetate group can play crucial roles in binding to molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) can be compared with other spirocyclic compounds, such as:
[(3S,4R,6S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate: Similar structure but with an additional chlorine atom.
[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol]: Similar structure but with a hydroxyl group instead of an acetate group.
The uniqueness of (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) lies in its specific functional groups and stereochemistry, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C17H25BrO2 |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15+,17+/m0/s1 |
InChI Key |
NQXXGYWRUKNVOU-ZMSDIMECSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC1)C(=C)C[C@@H]([C@H](C2(C)C)Br)OC(=O)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
Synonyms |
acetyldeschloroelatol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


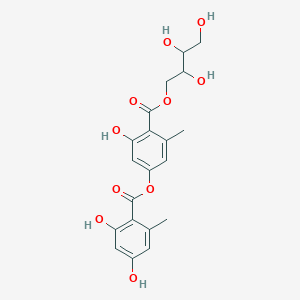
![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)
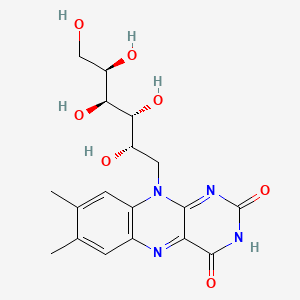
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253150.png)
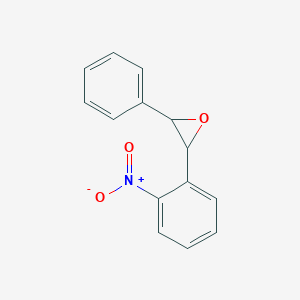
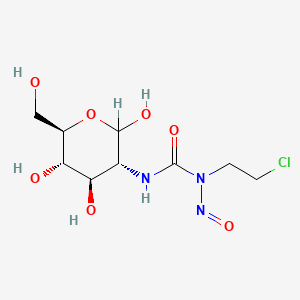
![(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)
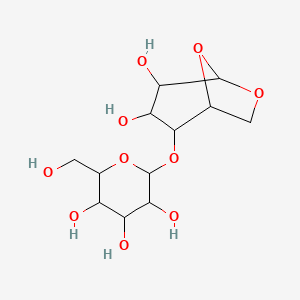
![2-[(1S,2S,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1253159.png)
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)
![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)
